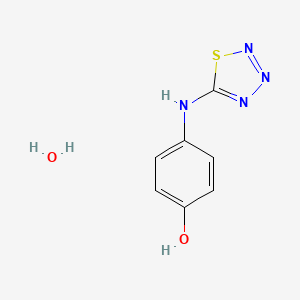

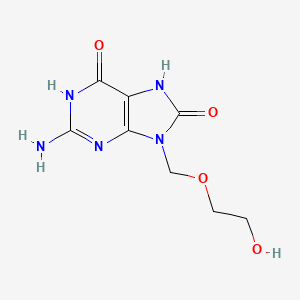

![molecular formula C14H13NO2 B1531008 2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol CAS No. 113866-60-7](/img/structure/B1531008.png)

2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol

説明

“2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol” is a phenolic compound. It is predominantly used as a flavoring agent in food products and beverages. Owing to its antioxidant and anti-inflammatory activities, it is commonly used in cosmetics, dentistry, and traditional medicine .

Synthesis Analysis

The synthesis of similar compounds involves innovative synthetic methods for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens . The 2-methoxy-4- ((4-methoxyphenilimino) methyl) phenol compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Molecular Structure Analysis

The molecular formula of a similar compound, 2-Methoxy-4-vinylphenol, is C9H10O2. The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Phenolic compounds like “2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol” have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation . The oxidative degradation of phenols and substituted phenols in the water and atmosphere is a major degradation mechanism .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The physico-chemical properties of a similar compound, Eugenol, were calculated using acdlab/chemsketch .科学的研究の応用

Neuroprotective Agent in Parkinson’s Disease

This compound has been studied for its potential to ameliorate MPTP-induced dopaminergic neurodegeneration . It acts as a selective inhibitor of the STAT3 pathway , which is implicated in neuroinflammation and neurodegeneration . By inhibiting this pathway, it may offer a therapeutic strategy for protecting dopaminergic neurons in Parkinson’s disease.

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been demonstrated in several disease models. It can inhibit the production of inflammatory markers and may be beneficial in treating conditions characterized by chronic inflammation .

Antioxidant Activity

Research has indicated that derivatives of this compound exhibit significant antioxidant activity. This activity is crucial in combating oxidative stress, which is a factor in many chronic diseases, including cardiovascular diseases and cancer .

Schiff Base Formation

The compound can form Schiff bases, which are a class of compounds with a characteristic imine group (-C=N-). These bases have various applications in pharmacology, such as antioxidants, antimicrobials, anticancer, antiviral, antidepressant, and anti-inflammatory agents .

Synthesis of Green Chemistry Compounds

The compound’s derivatives can be synthesized using environmentally friendly methods, contributing to the field of green chemistry. This approach minimizes the use of hazardous substances and the production of harmful waste .

Arthritis Treatment

A derivative of this compound has been shown to inhibit arthritis by targeting specific signaling pathways involved in the disease process. It can reduce the production of pro-inflammatory molecules like NO and H2O2, which are elevated in arthritic conditions .

Safety And Hazards

特性

IUPAC Name |

2-methoxy-4-[(E)-2-pyridin-2-ylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14-10-11(6-8-13(14)16)5-7-12-4-2-3-9-15-12/h2-10,16H,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPLMIHYEJEBJQ-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]-2-methylpropan-1-OL](/img/structure/B1530925.png)

![2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1530927.png)

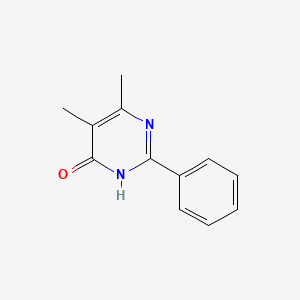

![4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride](/img/structure/B1530934.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine](/img/structure/B1530935.png)

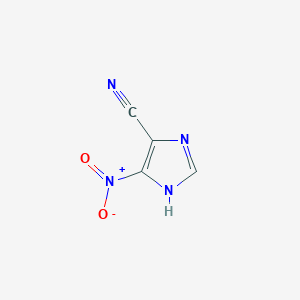

![7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate](/img/structure/B1530942.png)

![3-[(Tetrahydro-2-furanylmethyl)amino]-propanohydrazide](/img/structure/B1530945.png)

![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1530946.png)